molecular formula (C2H4O)nC14H30OS B1164934 Cocoamine CAS No. 61788-46-3

Cocoamine

Cat. No. B1164934
CAS RN: 61788-46-3
InChI Key:
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Description

Synthesis Analysis

Cocoa's primary bioactive compounds, including theobromine and caffeine, are synthesized in the cocoa beans (Theobroma cacao) during their development. The synthesis of these compounds is a natural part of the cocoa bean's metabolism, with theobromine being the most abundant purine alkaloid in cocoa. This synthesis process is influenced by the bean's developmental stage, with significant amounts of theobromine accumulating in the seeds of mature fruits (Zheng et al., 2004).

Molecular Structure Analysis

The molecular structures of theobromine and caffeine, key alkaloids found in cocoa, contribute to cocoa's physicochemical properties. These structures are characterized by their purine alkaloid framework, which influences their interaction with other compounds and their resultant biological activities. The specific molecular configuration of these compounds affects their solubility, stability, and reactivity, which are crucial for their sensory and health-related properties.

Chemical Reactions and Properties

Cocoa undergoes several chemical reactions during processing, which significantly affects its flavor and health properties. These include fermentation, drying, roasting, and alkalization processes. For instance, roasting leads to Maillard reactions, developing cocoa's characteristic flavors through the formation of aroma compounds such as pyrazines (Barišić et al., 2019). Alkalization, or Dutch processing, affects the flavanol content and antioxidant capacity of cocoa powder (Miller et al., 2008).

Physical Properties Analysis

The physical properties of cocoa, such as its polymorphism, are crucial for its application in chocolate production. Cocoa butter, the fat extracted from cocoa beans, exhibits six crystalline forms, each with different melting points and stabilities. The polymorphic form of cocoa butter affects the texture, mouthfeel, and melting behavior of chocolate products (Wille & Lutton, 1966).

Chemical Properties Analysis

Cocoa's chemical properties are defined by its composition of bioactive compounds, such as theobromine, caffeine, and flavanols, which contribute to its antioxidant capacity and potential health benefits. The content and composition of these compounds vary depending on the cocoa variety, origin, and processing methods. Studies have shown that cocoa and cocoa products exhibit significant antioxidant properties, related to their content of polyphenols and methylxanthines (Maleyki & Ismail, 2010).

Scientific Research Applications

Bioactive Compounds in Cocoa Fermentation

Cocoa is a rich source of bioactive compounds, with fermentation playing a crucial role in their development. During the traditional fermentation process, bioactive amines such as tryptamine, tyramine, spermidine, and spermine are produced. This process is characterized by distinct stages, each affecting the levels of these compounds, alongside total phenolic compounds, anthocyanins, and antioxidant capacity. The study by Brito et al. (2017) highlights the dynamic changes in these bioactive compounds during fermentation, providing insights into optimizing fermentation for enhanced health benefits (Brito et al., 2017).

Cocoa's Impact on Human Health

The review by Ellam and Williamson (2013) discusses cocoa's nutritional components, such as flavonoids (epicatechin and procyanidins), theobromine, and magnesium, and their absorption and metabolism. The comprehensive analysis of approximately 70 human intervention studies over 12 years indicates cocoa's beneficial effects on endothelial function, blood pressure, cholesterol levels, and markers of insulin resistance, supporting cocoa as a biologically active ingredient with cardiovascular benefits (Ellam & Williamson, 2013).

Theobromine's Role in Metabolism

Research on theobromine, a major compound in cocoa, has shown its significant influence on body weight, lipid, and glucose metabolism in healthy rats. Camps-Bossacoma et al. (2019) found that theobromine is the primary factor behind cocoa's metabolic effects, demonstrating early impacts on body weight and lipids, and longer-term effects on glucose metabolism (Camps-Bossacoma et al., 2019).

Enhancing Pharmaceutical Properties of Cocoa Extract

Pinho et al. (2018) aimed to improve the physicochemical properties of cocoa extract (CE) for pharmaceutical purposes using hot-melt extrusion (HME) with hydrophilic polymers. This study revealed that HME significantly enhances the dissolution and flow properties of CE, making its pharmaceutical application more feasible (Pinho et al., 2018).

Future Directions

: Fact.MR: Cocoamine Market : GlobeNewswire: this compound Market : 24ChemicalResearch: Global this compound Market

Mechanism of Action

Target of Action

Cocoamine, also known as PEG-15 this compound, is a non-ionic surfactant that belongs to the group of ethoxylated coconut amines . It is an essential intermediate of cationic and amphoteric surfactants . The primary targets of this compound are the surfaces it interacts with, including metal surfaces, where it forms a single layer (film) that provides anti-corrosive properties .

Mode of Action

This compound acts as an emulsifier in products, particularly in oil-in-water (O/W) emulsions . Its molecules take a specific position at the phase boundary, effectively lowering the surface tension between the phases and allowing for the formation of an emulsion . This is a system of two mutually immiscible phases. In addition, due to the presence of a double oxyethylene chain at the nitrogen atom, this compound exhibits the activity of both a non-ionic and a cationic surfactant, especially in acidic systems .

Biochemical Pathways

It is known that this compound can influence the properties of the surfaces it interacts with, such as providing anti-corrosive properties to metal surfaces

Pharmacokinetics

It is known that this compound is resistant to hard water and acid and alkaline environments, which suggests that it has good stability and could potentially have a wide distribution .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to act as an emulsifier and to provide anti-corrosive properties . As an emulsifier, this compound allows for the formation of stable emulsions, which can be beneficial in various applications, such as in cosmetics and cleaning products . Its anti-corrosive properties can protect metal surfaces, which is beneficial in industrial applications .

Action Environment

This compound is resistant to hard water and acid and alkaline environments, which suggests that it can function effectively in a variety of environmental conditions . This resistance also suggests that this compound has good stability, which can influence its action and efficacy.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Cocoamine involves the conversion of coconut oil into fatty acids, followed by the conversion of fatty acids into amides, and then the conversion of amides into Cocoamine.", "Starting Materials": [ "Coconut oil", "Sodium hydroxide", "Hydrochloric acid", "Ammonia", "Ethanol" ], "Reaction": [ "Hydrolysis of coconut oil with sodium hydroxide to obtain fatty acids", "Neutralization of fatty acids with hydrochloric acid to obtain fatty acid salts", "Reaction of fatty acid salts with ammonia to obtain fatty acid amides", "Reduction of fatty acid amides with hydrogen gas and a metal catalyst to obtain Cocoamine", "Purification of Cocoamine with ethanol" ] }

CAS RN

61788-46-3

Molecular Formula

(C2H4O)nC14H30OS

synonyms

Armeen CD, Corsamine PCD

Origin of Product

United States

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